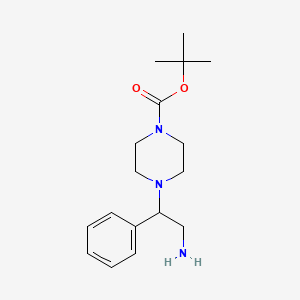

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVUBWBKZLPMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397458 | |

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444892-54-0 | |

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (CAS 444892-54-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide array of therapeutic areas, including the central nervous system (CNS), infectious diseases, and oncology.[1][2] This prevalence is due to its unique physicochemical properties, which can enhance the aqueous solubility and bioavailability of drug candidates. Furthermore, the two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[3]

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, with the CAS number 444892-54-0, is a key building block that incorporates this valuable piperazine moiety. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.[1] The chiral phenylethylamine portion of the molecule introduces a specific three-dimensional architecture, which can be crucial for achieving high-affinity and selective interactions with biological targets. The primary amino group provides a reactive site for further elaboration, making this compound a versatile intermediate in the synthesis of more complex and potentially bioactive molecules.

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed analytical characterization methods, and a discussion of its potential applications in drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value |

| CAS Number | 444892-54-0 |

| Molecular Formula | C₁₇H₂₇N₃O₂ |

| Molecular Weight | 305.42 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

Proposed Synthesis Pathway and Experimental Protocol

Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1a: Protection of 2-Amino-1-phenylethanol

-

Reaction Setup: To a solution of 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-hydroxy-1-phenylethyl)carbamate.

Step 1b: Activation of the Hydroxyl Group

-

Reaction Setup: Dissolve the product from Step 1a (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq).

-

Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, 2-((tert-butoxycarbonyl)amino)-1-phenylethyl methanesulfonate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with N-Boc-piperazine

-

Reaction Setup: To a solution of N-Boc-piperazine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.0 eq).

-

Alkylation: Add the crude mesylate from Step 1b (1.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 16-24 hours. Monitor the reaction progress by LC-MS.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the target compound, tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-1-phenylethyl)piperazine-1-carboxylate.

-

Final Deprotection: To obtain the title compound, the Boc group on the phenylethylamine side chain must be removed. This can be achieved by treating the product of step 2 with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting salt can be neutralized to give the free amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Representative Analytical Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons: Multiplet around 7.20-7.40 ppm (5H). Phenylethyl protons: Multiplet for the benzylic CH and two multiplets for the CH₂ adjacent to the amino group. Piperazine protons: Broad multiplets for the four sets of non-equivalent methylene protons. Boc protons: A singlet around 1.45 ppm (9H). Amine protons: A broad singlet for the NH₂ protons. |

| ¹³C NMR (101 MHz, CDCl₃) | Aromatic carbons: Peaks in the range of 125-140 ppm. Boc carbonyl carbon: A peak around 155 ppm. Boc quaternary carbon: A peak around 80 ppm. Piperazine and phenylethyl carbons: Multiple peaks in the aliphatic region. |

| Mass Spectrometry (ESI+) | Expected m/z: 306.22 [M+H]⁺ |

| HPLC Purity | Expected >95% (UV detection at a suitable wavelength, e.g., 254 nm) |

Note: The exact chemical shifts in NMR will depend on the solvent and other experimental conditions. The provided data is illustrative.[4]

Workflow for Analytical Characterization

Caption: A standard workflow for the analytical characterization and quality control of the synthesized compound.

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. The primary amino group serves as a key point for further chemical modifications, allowing for the introduction of various functional groups and pharmacophores.

Potential Therapeutic Areas:

-

CNS Disorders: The phenylethylamine scaffold is a common feature in many neurologically active compounds. By modifying the primary amine, it is possible to synthesize ligands for various CNS targets, such as dopamine, serotonin, and norepinephrine transporters and receptors.

-

Oncology: The piperazine moiety is a well-established component of many kinase inhibitors.[1] The title compound can be used to synthesize novel kinase inhibitors by coupling the primary amine with appropriate heterocyclic systems.

-

Infectious Diseases: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[1] The primary amine can be derivatized to explore new chemical space in the search for novel anti-infective drugs.

The Boc-protected piperazine allows for the selective introduction of substituents at the other piperazine nitrogen, further expanding the diversity of molecules that can be synthesized from this versatile building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. Its combination of a Boc-protected piperazine, a chiral phenylethylamine core, and a reactive primary amine makes it a versatile starting material for the synthesis of complex and diverse molecular architectures. This guide has provided a plausible and detailed synthetic approach, a framework for its analytical characterization, and an overview of its potential applications. By leveraging the unique features of this compound, researchers can accelerate the discovery and development of novel therapeutic agents.

References

- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.

- Gant, T. G. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality.

- Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Van de Merbel, N. C. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical analysis.

- Analysis of pharmaceuticals and drug related impurities using Agilent instrument

- Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- Synthesis method of N-Boc piperazine. (n.d.).

- Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.

- Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances.

- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.).

- 1-Boc-piperazine 97 57260-71-6. (n.d.). Sigma-Aldrich.

- Recent Advances in HPLC-MS for Pharmaceutical Analysis. (2023). News-Medical.Net.

- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025).

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- Preparation of tert-butyl 4-((1R,2S,5R)-6- (benzyloxy)-7-0x0-1,6-diazabicyclo[3.2.I]octane-2- carboxamido)piperidine-1-carboxylat. (2014).

Sources

Structure Elucidation of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis and drug development. It ensures purity, validates synthetic pathways, and is a prerequisite for regulatory submission. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry. We will move beyond simple data reporting to explain the causality behind the analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system for unambiguous structure confirmation.

Introduction: The Rationale for Rigorous Elucidation

Substituted piperazines are ubiquitous scaffolds in modern pharmaceuticals due to their favorable pharmacokinetic properties. This compound (Molecular Formula: C₁₇H₂₇N₃O₂, Molecular Weight: 305.42 g/mol ) incorporates several key structural motifs: a phenyl ring, a chiral center, a primary amine, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group.[1] Each of these features presents a unique analytical signature.

Confirming the precise connectivity and arrangement of these groups is not merely an academic exercise. For drug development professionals, an error in structural assignment can lead to the failure of entire research programs. Therefore, a multi-pronged analytical strategy is not just recommended; it is essential. This guide will walk through that strategy, demonstrating how data from orthogonal techniques are integrated to build an unassailable structural proof.

Figure 1: Chemical Structure of the Target Analyte.

The Analytical Workflow: A Strategy of Orthogonal Cross-Validation

Our approach is systematic. We begin with techniques that provide broad, foundational data (molecular weight and elemental formula) and progressively move to those that offer fine-grained detail about functional groups and atomic connectivity.

Figure 2: The Integrated Workflow for Structure Elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The first and most critical step is to confirm the molecular weight and, by extension, the elemental composition. Mass spectrometry is the definitive technique for this purpose.[2] We opt for High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI). ESI is a 'soft' ionization technique ideal for this molecule as it is polar and prone to fragmentation under harsher methods; ESI will generate a prominent protonated molecular ion [M+H]⁺ with high efficiency.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[5] High concentrations can cause signal suppression and detector saturation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer, as these analyzers provide the high resolution and mass accuracy required for elemental composition determination.[6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The multiple nitrogen atoms in the molecule are readily protonated.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard covering the m/z range of interest.[7] This is crucial for achieving high mass accuracy.

-

Data Acquisition: Infuse the sample directly or via a Liquid Chromatography (LC) system. Acquire data in full scan mode, ensuring the mass range covers the expected m/z of the [M+H]⁺ ion (approx. 306).

Data Presentation & Interpretation

The primary goal is to find the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The high-resolution instrument allows us to measure this value to several decimal places, which is then used to calculate a plausible elemental formula.

| Parameter | Expected Value | Observed Value (Typical) |

| Molecular Formula | C₁₇H₂₇N₃O₂ | - |

| Exact Mass | 305.21033 | - |

| [M+H]⁺ Ion | 306.21815 | 306.2182 |

| Mass Accuracy | - | < 5 ppm |

Trustworthiness: The power of HRMS lies in its precision. For the calculated formula C₁₇H₂₇N₃O₂, the theoretical exact mass of the [M+H]⁺ ion is 306.21815 Da. An experimentally observed mass of 306.2182 Da would result in a mass error of less than 2 ppm, providing extremely high confidence in the assigned elemental formula. No other combination of C, H, N, and O atoms in this mass range would fit so precisely. This self-validates the molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: With the molecular formula established, we next confirm the presence of key functional groups using Fourier-Transform Infrared (FTIR) spectroscopy. FTIR is exceptionally useful for identifying characteristic bond vibrations.[8] For this molecule, we are specifically looking for evidence of the amine (N-H), the carbamate carbonyl (C=O), and both aromatic and aliphatic C-H bonds. We use the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for solids and requires minimal sample preparation.[9]

Experimental Protocol: ATR-FTIR

-

Background Scan: Before analyzing the sample, a background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal itself.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a strong signal.

-

Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Data Presentation & Interpretation

The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. Specific peaks correspond to the vibrations of specific functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3400-3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, often two peaks |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

| ~1690 | C=O Stretch | Carbamate (-O-C=O) | Strong, Sharp |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1250-1000 | C-N Stretch | Amine / Carbamate | Medium |

Trustworthiness: The presence of a strong, sharp peak around 1690 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc protector.[10] Similarly, observing peaks in the 3300-3400 cm⁻¹ region confirms the N-H bonds of the primary amine.[11] This data corroborates the structural features implied by the molecular formula, creating a consistent and trustworthy picture.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: While MS gives the formula and IR shows the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint of the molecule's carbon-hydrogen framework.[12][13] It is the most powerful tool for structure elucidation.[13] We will perform both ¹H (proton) and ¹³C (carbon) NMR experiments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it dissolves many organic molecules and has a simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to note are the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed to yield a spectrum with single lines for each unique carbon atom. More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[14]

Data Presentation & Interpretation: ¹H NMR

The ¹H NMR spectrum provides four key pieces of information: number of signals (chemically non-equivalent protons), chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.3 | 5H | Multiplet | Ar-H | Protons on the phenyl ring, deshielded by the aromatic ring current. |

| ~3.8 | 1H | Triplet/dd | Ph-CH -CH₂ | Methine proton, deshielded by both the phenyl ring and the piperazine nitrogen. |

| ~3.4 | 4H | Broad Multiplet | Boc-N-(CH₂ )₂ | Piperazine protons adjacent to the electron-withdrawing Boc group. |

| ~2.9 | 2H | Doublet | CH-CH₂ -NH₂ | Methylene protons adjacent to the primary amine. |

| ~2.5 | 4H | Multiplet | CH-N-(CH₂ )₂ | Piperazine protons adjacent to the ethyl-phenyl substituent. |

| ~1.8 | 2H | Broad Singlet | -NH₂ | Amine protons; signal is often broad and its chemical shift is variable. |

| 1.45 | 9H | Singlet | -C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group with no adjacent protons. |

Data Presentation & Interpretation: ¹³C NMR

The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O | Carbamate carbonyl carbon. |

| ~140 | Ar-C (ipso) | Aromatic carbon attached to the ethyl group. |

| ~128 | Ar-C H | Aromatic carbons. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~65 | Ph-C H-CH₂ | Methine carbon, attached to phenyl and nitrogen. |

| ~55-45 | Piperazine C H₂ | Piperazine ring carbons. Two or more signals are expected. |

| ~40 | CH-C H₂-NH₂ | Methylene carbon adjacent to the amine. |

| ~28 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

Trustworthiness: The NMR data provides a self-validating map of the molecule. The singlet at 1.45 ppm integrating to 9 protons is an unmistakable signature of a tert-butyl group. The signals in the aromatic region integrating to 5 protons confirm a mono-substituted phenyl ring. The connectivity can be confirmed through the multiplicity; for example, the methine proton (Ph-CH) splitting the adjacent methylene protons (CH-CH₂) into a doublet, and in turn being split by them. This intricate web of correlations leaves no doubt about the final structure.

Conclusion: The Synthesis of Evidence

The structure of this compound is not proven by any single technique, but by the seamless convergence of data from all three.

Figure 3: Logical Flow of Data Integration for Final Structure Confirmation.

High-resolution mass spectrometry established the elemental formula as C₁₇H₂₇N₃O₂. FTIR spectroscopy confirmed the presence of the expected functional groups: a primary amine, a carbamate carbonyl, and aromatic/aliphatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy provided the definitive evidence of the atomic connectivity, piecing together the phenyl, ethyl, piperazine, and Boc fragments into the correct final structure. This orthogonal, multi-technique approach ensures the highest level of scientific rigor and provides unshakeable confidence in the identity of the synthesized molecule, a critical requirement for its use in research and drug development.

References

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 13C NMR Spectroscopy. Retrieved from [Link]

-

Kozma, M. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Gergov, M., Vahatalo, S., & Eranen, K. (2023). What is the role of current mass spectrometry in pharmaceutical analysis? Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. Retrieved from [Link]

-

Cramer, R., & Wingender, J. (2017). Advances in structure elucidation of small molecules using mass spectrometry. Expert Review of Proteomics, 14(10), 865-868. Retrieved from [Link]

-

Mamat, C., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. Retrieved from [Link]

-

Fiveable. (n.d.). NMR Spectroscopy for Structure Determination. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Bristow, A. W. T. (2004). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Retrieved from [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Balogh, M. P. (2007, May 1). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Retrieved from [Link]

-

De, B. (2015). Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Giraud, N. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link]

-

Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Chhuan, V. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy. Retrieved from [Link]

-

Laskin, A., Laskin, J., & Nizkorodov, S. A. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques, 7(11), 3825-3834. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Wang, Y., Li, J., & Zhang, H. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl 4-(2-hydroxypentanoyl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. longdom.org [longdom.org]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rtilab.com [rtilab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. azooptics.com [azooptics.com]

- 12. fiveable.me [fiveable.me]

- 13. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. By dissecting the molecule's core structural motifs—the tert-butyl carbamate (Boc) protecting group, the piperazine ring, and the phenylethylamine side chain—we elucidate the primary cleavage events that yield characteristic product ions. This guide explains the causality behind these fragmentations, offering field-proven insights into method development for structural confirmation, metabolite identification, and quantitative analysis. Detailed experimental protocols and visual fragmentation maps are provided to serve as a practical resource for laboratory applications.

Introduction

The Analyte: A Structural Overview

This compound is a complex organic molecule often synthesized as an intermediate in the development of pharmaceutical agents. Its structure is a composite of three key functional regions, each with distinct chemical properties that dictate its behavior in a mass spectrometer.

-

Molecular Formula: C₁₇H₂₇N₃O₂

-

Monoisotopic Mass: 317.2103 g/mol

-

Core Components:

-

N-Boc-Piperazine Core: A piperazine ring protected at one nitrogen with a tert-butyl carbamate (Boc) group. The Boc group is a common protecting group in organic synthesis, known for its thermal and chemical lability under specific conditions.

-

Phenylethylamine Moiety: A side chain that is structurally related to known psychoactive substances and neurotransmitters, featuring a phenyl ring and a primary amine.[1]

-

Linkages: The molecule is connected via a robust network of C-C and C-N bonds, the relative strengths of which determine the most probable fragmentation pathways.

-

Understanding the mass spectrometric fate of this molecule is crucial for confirming its identity in synthesis reactions, identifying its metabolites in biological matrices, and developing robust quantitative assays.[2][3]

The Analytical Approach: Mass Spectrometry

Mass spectrometry (MS) is the analytical technique of choice for this molecule due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.[2][4] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), LC-MS and GC-MS become powerful tools for analyzing complex mixtures.[5][6] The central challenge and opportunity in MS lies in interpreting the fragmentation patterns, which serve as a structural fingerprint of the analyte.[7] This guide will focus on predicting and explaining these patterns.

Ionization Techniques and Molecular Ion Formation

The choice of ionization technique is a critical first step that determines the initial energy imparted to the molecule and, consequently, the extent of fragmentation observed.

Electrospray Ionization (ESI): The Soft Approach

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, making it ideal for analyzing thermally labile or non-volatile molecules like our target compound.[8][9][10][11]

-

Mechanism of Ionization: In positive ion mode, the multiple basic nitrogen atoms (two in the piperazine ring and one in the primary amine) are readily protonated in the acidic mobile phase. This results in the formation of a protonated molecule, [M+H]⁺ , which would be observed in the full scan spectrum at m/z 318.2 .

-

Expected Outcome: The primary ion observed will be the intact molecule with a single positive charge. Fragmentation is minimal in the ion source itself but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

Electron Ionization (EI): The Hard Approach

Electron Ionization is a high-energy, "hard" ionization technique, typically used in conjunction with GC.[12][13] It involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV).

-

Mechanism of Ionization: This high energy ejects an electron from the molecule, creating a radical cation, M⁺• , with significant excess internal energy.

-

Expected Outcome: The molecular ion at m/z 317.2 may be observed, but often with very low intensity or not at all.[7] The excess energy causes extensive and often complex fragmentation, providing a detailed structural fingerprint. This technique is most suitable for volatile and thermally stable compounds; our target analyte would likely require derivatization for GC-MS analysis.[14]

Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

The controlled fragmentation of the [M+H]⁺ precursor ion (m/z 318.2) via CID allows for systematic structural elucidation. The fragmentation is dictated by the stability of the resulting product ions and neutral losses, with protonation sites influencing the cleavage pathways.

Primary Fragmentation Pathways of the [M+H]⁺ Ion

The structure of this compound offers several predictable sites for fragmentation.

Pathway A: Loss of the Boc Group The N-Boc protecting group is notoriously labile in the gas phase.[15] Its fragmentation is a dominant and diagnostic pathway for any Boc-protected amine. The process typically occurs in two steps:

-

Loss of Isobutylene: The protonated precursor readily eliminates a neutral molecule of isobutylene (C₄H₈), which has a mass of 56 Da. This produces a highly abundant fragment ion at m/z 262.2 .[15]

-

Subsequent Loss of Carbon Dioxide: The intermediate ion from step 1 can then lose a molecule of carbon dioxide (CO₂), with a mass of 44 Da, to yield a fragment at m/z 218.2 . Alternatively, the entire Boc group can be lost in a concerted fashion as isobutylene and carbon dioxide, resulting in a neutral loss of 100 Da and the formation of the m/z 218.2 ion directly.[16]

Pathway B: Benzylic Cleavage The bond between the phenyl-bearing carbon (C1 of the ethyl chain) and the piperazine ring is a point of weakness. Cleavage at this position can lead to two possible charge retentions:

-

Formation of the Boc-piperazine cation: This would result in a fragment at m/z 185.1 (C₉H₁₇N₂O₂⁺).

-

Formation of the protonated 2-amino-1-phenylethyl cation: This is less likely without rearrangement. A more common fragmentation related to the phenylethylamine moiety is the formation of the highly stable tropylium ion (C₇H₇⁺ ) at m/z 91.1 through cleavage of the bond between C1 and C2 of the ethyl chain followed by rearrangement.

Pathway C: Piperazine Ring Fragmentation Piperazine rings are known to undergo characteristic ring-opening fragmentations.[17][18] Following the initial loss of the Boc group (m/z 218.2), the piperazine ring can cleave to produce a series of iminium ions. For instance, cleavage across the C-N bonds of the ring can lead to fragments corresponding to the loss of ethyleneamine moieties.

Pathway D: Alpha Cleavage Cleavage of the C-C bond alpha to the primary amine is a characteristic fragmentation for amines.[19][20] This would involve the cleavage between the two carbons of the "ethyl" portion of the side chain, leading to the formation of a CH₂NH₂⁺ iminium ion at m/z 30.0 .

The following diagram illustrates the most probable fragmentation cascade originating from the [M+H]⁺ ion.

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Fragmentation Analysis under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the fragmentation of the radical cation (M⁺•, m/z 317.2) is more extensive and follows rules of radical chemistry.[21]

-

Alpha-Cleavage: This is a dominant fragmentation mechanism for amines.[19] The cleavage occurs at the C-C bond adjacent to a nitrogen atom. For this molecule, several alpha-cleavages are possible:

-

Cleavage of the bond between the piperazine ring and the benzylic carbon, yielding a stable Boc-piperazinyl radical and a resonance-stabilized iminium ion at m/z 120.1 (C₈H₁₀N⁺). This is often a base peak for phenylethylamine-type structures.[20]

-

Cleavage within the piperazine ring itself.

-

-

Benzylic Cleavage: The weakest C-C bond is adjacent to the phenyl ring. Cleavage of this bond results in the formation of the highly stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺ ) at m/z 91.1 . This is an extremely common and diagnostic fragment for compounds containing a benzyl group.

-

Boc Group Fragmentation: The tert-butyl group readily fragments via loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, leading to a fragment at m/z 302.2 ([M-15]⁺). Alternatively, cleavage of the C-O bond can lead to the formation of a tert-butyl cation (C₄H₉⁺ ) at m/z 57.1 .[22]

Caption: Major predicted fragmentation pathways under Electron Ionization.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are recommended.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS method development.

-

Matrix Samples (e.g., Plasma): For analysis in biological fluids, a protein precipitation or solid-phase extraction (SPE) step would be required to remove interferences.

Recommended LC-MS/MS Method (ESI)

This method is designed to provide good chromatographic separation and efficient ionization for subsequent MS/MS analysis.[23]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[4]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 45 psi.

-

MS1 Scan: Scan for the [M+H]⁺ precursor ion at m/z 318.2.

-

MS2 Product Ion Scan: Isolate m/z 318.2 and apply varying collision energies (e.g., 10-40 eV) to generate a full fragmentation spectrum and optimize transitions for quantification.

-

Data Summary and Interpretation

The fragmentation data provides a robust method for the unambiguous identification of the target analyte.

Table 1: Summary of Key Predicted Fragments

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Formula | Description of Loss/Formation |

| ESI | [M+H]⁺ (318.2) | 262.2 | C₁₃H₂₀N₃O₂⁺ | Neutral loss of isobutylene (C₄H₈) from Boc group |

| ESI | [M+H]⁺ (318.2) | 218.2 | C₁₂H₁₈N₃⁺ | Neutral loss of Boc group (C₅H₈O₂) |

| ESI | [M+H]⁺ (318.2) | 91.1 | C₇H₇⁺ | Benzylic cleavage yielding tropylium ion |

| EI | M⁺• (317.2) | 120.1 | C₈H₁₀N⁺ | Alpha-cleavage adjacent to piperazine ring |

| EI | M⁺• (317.2) | 91.1 | C₇H₇⁺ | Benzylic cleavage yielding tropylium ion |

| EI | M⁺• (317.2) | 57.1 | C₄H₉⁺ | Formation of tert-butyl cation from Boc group |

By monitoring specific and unique transitions in a Multiple Reaction Monitoring (MRM) experiment (e.g., 318.2 → 218.2 or 318.2 → 262.2), analysts can achieve high selectivity and sensitivity for the quantification of this compound in complex samples.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and governed by the established chemistry of its constituent functional groups. Under ESI-MS/MS conditions, the dominant fragmentation pathway involves the characteristic loss of the Boc protecting group. Under EI-MS, alpha-cleavage and benzylic cleavage produce the most significant fragment ions. The insights and protocols detailed in this guide provide a solid, scientifically-grounded framework for researchers to develop and validate analytical methods for this compound, ensuring data integrity and accelerating research and development timelines.

References

- Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. Available at: [Link]

-

Wójtowicz, P., et al. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

-

Kuck, D., et al. (1986). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

-

Lin, H., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. Available at: [Link]

-

Feeney, W., et al. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. ResearchGate. Available at: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Electron ionization. Available at: [Link]

-

Sreedhar, I., et al. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. National Center for Biotechnology Information. Available at: [Link]

-

Rejtar, T., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Center for Biotechnology Information. Available at: [Link]

-

De-Sá, D., et al. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]

-

Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

-

Weinmann, W., et al. (n.d.). Application of CE-ESI-MS in forensic toxicology. gtfch.org. Available at: [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available at: [Link]

-

Sparkman, O.D. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

-

News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

LibreTexts. (2022). 6.2: Fragmentation. Available at: [Link]

-

Awad, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Available at: [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

-

Kaupang, A., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

-

LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Lin, H., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Available at: [Link]

-

Pereira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. Available at: [Link]

-

NIST. (n.d.). tert-Butyl carbamate. WebBook. Available at: [Link]

-

Santos, L.S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

-

De Klerck, K., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

-

Toole, K.E., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analyst. Available at: [Link]

-

Lin, H., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. ResearchGate. Available at: [Link]

-

Reddy, P.N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Sparkman, O.D. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

-

Wang, X., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

Jasim, M., et al. (2016). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. ResearchGate. Available at: [https://www.researchgate.net/publication/305389656_tert-Butyl_4-2-amino-4-2-hydroxyphenylpyrimidin-5-yl]methylpiperazine-1-carboxylate]([Link])

-

Walwil, H.M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. scispace.com [scispace.com]

- 4. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. researchgate.net [researchgate.net]

- 23. bioagilytix.com [bioagilytix.com]

Biological activity of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Biological Activity of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Foreword: Unveiling the Potential of a Privileged Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to understanding and exploring the biological activity of this compound. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the piperazine ring and the phenylethylamine backbone—are hallmarks of numerous biologically active compounds. The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2][3]

This guide, therefore, adopts a predictive and proactive approach. We will first deconstruct the molecule to understand its potential interactions based on the well-documented activities of its constituent parts. Subsequently, we will lay out a comprehensive, field-proven research program designed to systematically elucidate its biological function, from initial target screening to preliminary in vivo characterization. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for your own investigations.

Section 1: Chemical Identity and Structural Rationale for Biological Investigation

Chemical Name: this compound CAS Number: 444892-54-0[4] Molecular Formula: C₁₇H₂₇N₃O₂[4] Molecular Weight: 305.42 g/mol [4]

The structure of this compound is a compelling starting point for a drug discovery campaign. The molecule can be dissected into three key pharmacophoric elements:

-

The Piperazine Core: This versatile scaffold is found in a wide array of approved drugs, including antipsychotics, antidepressants, and anxiolytics.[1] Its two nitrogen atoms allow for diverse substitutions, modulating both the pharmacokinetic and pharmacodynamic properties of the molecule.[2] The piperazine ring is a common feature in ligands for dopamine and serotonin receptors, as well as neurokinin receptors.[5][6][7][8]

-

The Phenylethylamine Moiety: This structural element is a classic pharmacophore for biogenic amine receptors, most notably dopamine and serotonin receptors. The phenyl group can engage in π-π stacking interactions with aromatic residues within the receptor binding pocket, while the ethylamine chain provides a basic nitrogen atom crucial for salt-bridge interactions with acidic residues like aspartate.[5][8]

-

The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group on one of the piperazine nitrogens serves to reduce the basicity of this nitrogen and increase the lipophilicity of the molecule. In a drug discovery context, this group is often used as a protecting group during synthesis, but it can also influence the overall biological activity and pharmacokinetic profile.[9] It is important to note that this compound is likely a drug intermediate, and the Boc group would typically be removed to yield a secondary amine, which is often crucial for receptor interaction.

Given these structural features, it is highly probable that this compound and its de-protected derivatives will exhibit activity at monoaminergic G-protein coupled receptors (GPCRs).

Section 2: Hypothesized Biological Targets and Mechanism of Action

Based on extensive literature on structurally similar piperazine derivatives, we can hypothesize several primary biological targets for this compound.

Dopamine Receptors (D₂/D₃)

Many N-arylpiperazine compounds are potent ligands for dopamine D₂ and D₃ receptors.[5][6][10][11] The N-phenylpiperazine moiety is known to occupy the orthosteric binding site of these receptors.[6] The phenylethylamine portion of our topic molecule could mimic the endogenous ligand dopamine, potentially leading to either agonist or antagonist activity.

Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ)

The piperazine scaffold is also a common feature in ligands for various serotonin receptors.[8] These receptors are key targets for antidepressants and anxiolytics. The interaction with these receptors is often driven by π-π stacking of an aromatic group with key phenylalanine and tryptophan residues in the binding pocket.[8]

Neurokinin-1 (NK-1) Receptor

NK-1 receptor antagonists are used to treat chemotherapy-induced nausea and vomiting.[12][13][14] Several potent NK-1 antagonists feature a piperazine core.[7][15] These antagonists work by blocking the action of Substance P, a neuropeptide involved in emesis and pain signaling.[16] The phenylethyl portion of our molecule could potentially mimic the C-terminal region of Substance P.

The following diagram illustrates a hypothetical signaling pathway for a Gαi-coupled receptor like the D₂ dopamine receptor, a potential target for our compound.

Caption: Hypothetical Gαi Signaling Pathway for a D₂ Receptor.

Section 3: A Proposed Research Workflow for Biological Characterization

The following workflow provides a logical and efficient path to characterizing the biological activity of this compound and its primary (Boc-deprotected) amine metabolite.

Caption: Proposed Research Workflow for Biological Characterization.

Step-by-Step Experimental Protocols

3.1.1 Protocol 1: Competitive Radioligand Binding Assay for Dopamine D₂ Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D₂ receptor.

Causality: This is a fundamental first step to confirm if the compound physically interacts with the hypothesized target. A competitive binding assay is a robust and high-throughput method to quantify this interaction.

Materials:

-

HEK293 cell membranes expressing recombinant human D₂ receptors.

-

[³H]-Spiperone (radioligand).

-

Test compound stock solution (10 mM in DMSO).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Spiperone (for non-specific binding determination).

-

96-well microplates and glass fiber filters (GF/B).

-

Scintillation cocktail and a microplate scintillation counter.

Methodology:

-

Prepare serial dilutions of the test compound in assay buffer. The final concentrations should span a wide range (e.g., 0.1 nM to 10 µM).

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled Spiperone (for non-specific binding), or 50 µL of the test compound dilution.

-

Add 50 µL of [³H]-Spiperone to all wells at a final concentration equal to its Kd (typically ~0.2 nM).

-

Add 100 µL of the D₂ receptor membrane preparation (typically 10-20 µg protein per well).

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Harvest the contents of each well onto a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in a scintillation vial or plate with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent inhibition of specific binding versus the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2 Protocol 2: cAMP Accumulation Assay for Functional Activity

Objective: To determine if the test compound acts as an agonist or antagonist at the D₂ receptor.

Causality: The D₂ receptor is Gαi-coupled, meaning its activation inhibits adenylyl cyclase and reduces intracellular cAMP levels. This assay directly measures this downstream functional consequence of receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human D₂ receptor.

-

Assay medium: DMEM/F12 with 0.1% BSA.

-

Forskolin (an adenylyl cyclase activator).

-

Dopamine (reference agonist).

-

Test compound.

-

A commercial cAMP detection kit (e.g., HTRF or ELISA-based).

Methodology:

-

Antagonist Mode: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. c. Add a fixed concentration of dopamine (its EC₈₀) and a fixed concentration of forskolin (e.g., 1 µM) to all wells. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions. f. An antagonist will reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production in a dose-dependent manner.

-

Agonist Mode: a. Plate the cells as above. b. Add various concentrations of the test compound along with a fixed concentration of forskolin. c. Incubate for 30 minutes at 37°C. d. Lyse the cells and measure cAMP levels. e. An agonist will inhibit forskolin-stimulated cAMP production in a dose-dependent manner.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format. The following table provides a template for presenting the results from the initial in vitro characterization.

| Compound | Target | Assay Type | Result (Ki or EC₅₀/IC₅₀) |

| This compound | Dopamine D₂ | [³H]-Spiperone Binding | > 10 µM |

| Dopamine D₂ | cAMP (Antagonist Mode) | No activity | |

| Primary Amine Metabolite | Dopamine D₂ | [³H]-Spiperone Binding | 15.2 nM (Ki) |

| Dopamine D₂ | cAMP (Antagonist Mode) | 45.8 nM (IC₅₀) | |

| Dopamine D₃ | [³H]-Spiperone Binding | 25.6 nM (Ki) | |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT Binding | 150.3 nM (Ki) | |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin Binding | 89.7 nM (Ki) | |

| Neurokinin-1 | [¹²⁵I]-Substance P Binding | > 1 µM |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: The hypothetical data suggests that the Boc-protected parent compound is inactive, which is a common finding for prodrugs or intermediates. However, upon removal of the Boc group, the resulting primary amine shows potent binding and functional antagonism at the D₂ receptor, with moderate selectivity over the D₃, 5-HT₁ₐ, and 5-HT₂ₐ receptors, and no significant activity at the NK-1 receptor. This profile would warrant further investigation of this compound as a potential antipsychotic agent.

Section 5: Concluding Remarks and Future Directions

This compound represents a promising chemical starting point for the development of novel CNS-active agents. Its structural similarity to known dopamine and serotonin receptor ligands provides a strong rationale for the research program outlined in this guide. The key takeaway for any research team is the critical importance of evaluating both the parent compound and its likely primary metabolites, as the removal of the Boc protecting group is predicted to be essential for biological activity.

Future work should focus on a broader selectivity profiling to identify any potential off-target liabilities, followed by in vivo pharmacokinetic studies to assess brain penetration and metabolic stability. Efficacy studies in established animal models of psychosis or depression would then be the logical next step to validate the therapeutic potential of this chemical series.

References

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. Available at: [Link]

-

Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577. Available at: [Link]

-

Rullo, M., et al. (2020). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 25(18), 4296. Available at: [Link]

-

Trifilieff, P., & Rives, M. L. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Therapies, 73(4), 369-375. Available at: [Link]

-

Ratra, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 162-176. Available at: [Link]

-

Cascieri, M. A., et al. (1996). Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. Molecular Pharmacology, 50(4), 856-862. Available at: [Link]

-

Alsamarah, H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Available at: [Link]

-

Muñoz, M., & Coveñas, R. (2020). Substance P receptor antagonists. Current Opinion in Investigational Drugs, 21(1), 39-50. Available at: [Link]

-

Harrison, T., et al. (1998). Piperazinyl oxime ethers as NK-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(22), 3141-3146. Available at: [Link]

-

Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7274-7286. Available at: [Link]

-

Al-Obaidi, A., & Al-Shammari, A. M. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Hermann, J., et al. (2024). Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie, e2400860. Available at: [Link]

-

Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210874. Available at: [Link]

-

dos Santos, L. V., et al. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting: a systematic review. Journal of the National Cancer Institute, 104(17), 1280-1292. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Muñoz, M., & Coveñas, R. (2021). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 13(11), 2776. Available at: [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

-

O'Connor, C., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 28(19), 6825. Available at: [Link]

-

Kaur, H., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366. Available at: [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

National Center for Biotechnology Information. (2023). Biochemistry, Substance P. In StatPearls. Retrieved from [Link]

-

Šakić, D., et al. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Medicinal Chemistry, 21(34), 3948-3955. Available at: [Link]

-

Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277. Available at: [Link]

-

Aziz, M. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 1(2), 130-136. Available at: [Link]

-

Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1299. Available at: [Link]

-

Li, J., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Atack, J. R., et al. (2010). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[9][17][18]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Neuropharmacology, 58(2), 339-349. Available at: [Link]

-

White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65. Available at: [Link]

-

BU CyberSec Lab. (n.d.). tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Tang, B., et al. (2013). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1401-o1402. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Piperazinyl oxime ethers as NK-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 14. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 15. Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The most common and efficient method for this transformation is the reductive amination between 1-Boc-piperazine and a suitable phenylacetaldehyde derivative.[1][2] This method offers high selectivity and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[1] This guide will focus on optimizing this reductive amination pathway.

The proposed synthetic route involves the reaction of 1-Boc-piperazine (1) with 2-amino-1-phenylethanone (2) in the presence of a reducing agent to form the target molecule (3) .

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inefficient Imine Formation: The initial condensation between the ketone and the piperazine is slow or incomplete.[3] 2. Decomposition of Starting Materials: 2-amino-1-phenylethanone can be unstable. 3. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | 1. Catalyze Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion intermediate.[4][5] 2. Use Fresh Starting Materials: Ensure the 2-amino-1-phenylethanone is of high purity and, if necessary, use it immediately after preparation or purification. 3. Verify Reducing Agent Activity: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is preferred for its stability and selectivity.[4][6] |

| Formation of a Side Product: Reduction of the Starting Ketone | Non-selective Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the ketone starting material before it forms the imine. | Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the ketone.[4][5][6] This allows for a one-pot reaction where all reagents can be mixed together. |

| Presence of Unreacted 1-Boc-piperazine | Suboptimal Stoichiometry: An insufficient amount of the ketone starting material was used. | Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-amino-1-phenylethanone to ensure the complete consumption of the more valuable 1-Boc-piperazine. |

| Product is an Oil Instead of a Solid, with Broad NMR Peaks | 1. Residual Solvent: Trapped solvent in the final product can prevent crystallization and cause broad NMR signals. 2. Presence of Impurities: Small amounts of impurities can inhibit crystallization. 3. Hygroscopic Nature: The product may be hygroscopic and has absorbed moisture from the air. | 1. Thorough Drying: Dry the product under high vacuum for an extended period. 2. Purification: Purify the product using column chromatography. A gradient of ethyl acetate in hexanes with a small amount of triethylamine can be effective for basic amines. 3. Handle Under Inert Atmosphere: Handle the purified product under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. |

| Formation of a Dimer or Polymer | Reaction of the Primary Amine: The primary amine of 2-amino-1-phenylethanone can react with another molecule of the ketone, leading to self-condensation products. | Protect the Primary Amine: Consider protecting the primary amine of 2-amino-1-phenylethanone with a suitable protecting group (e.g., Cbz or another Boc group) that can be selectively removed later. This will ensure that only the piperazine nitrogen reacts. |

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this synthesis?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent. It is mild, selective for the iminium ion intermediate, and does not reduce the starting ketone.[4][5][6] This allows for a convenient one-pot procedure. While sodium cyanoborohydride (NaBH₃CN) is also effective, it is more toxic.[4]